(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the cyano group, and the attachment of the pyridin-2-ylmethoxy group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the amide group, and the aromatic rings (phenyl and pyridine rings) would contribute to its overall structure. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the cyano group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amide group could participate in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and amide groups could affect its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Enaminones and Enaminoketones in Heterocyclic Compound Synthesis
Enaminoketones and esters, especially cyclic-β-enaminoesters, play a pivotal role as intermediates in synthesizing heterocycles and natural products. Their versatility as synthetic intermediates lies in their ambident nucleophilicity and electrophilicity, making them useful for constructing a wide array of heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for annulation, facilitating the synthesis of complex structures prevalent in alkaloid motifs. Moreover, enaminones have been identified as potential anticonvulsant compounds, underscoring their significance in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Biological Activities of Related Compounds
The structural and functional similarities of enaminones and related compounds to “(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide” suggest potential biological activities. For instance, stereochemistry plays a crucial role in the biological properties of compounds like phenylpiracetam and its derivatives, with specific stereoisomers demonstrating enhanced pharmacological profiles. Such findings highlight the importance of stereochemistry in the design and selection of effective therapeutic agents (Veinberg et al., 2015).
Application in Synthesis of N-Heterocycles
Tert-butanesulfinamide, a chiral sulfinamide, has been extensively utilized in the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology affords access to a broad range of structures that are significant in natural products and therapeutics. The review covering literature from 2010–2020 emphasizes tert-butanesulfinamide's role in mediating the synthesis of these heterocycles, suggesting the potential utility of related chemical entities in synthesizing biologically active heterocyclic compounds (Philip et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h6-7,10-14,21H,3-5,8-9,16H2,1-2H3,(H,27,28)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMOEJSRCCMVKA-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.